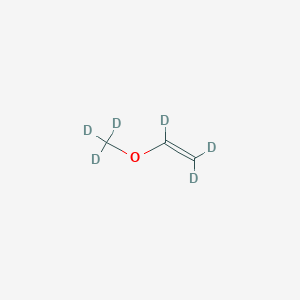
Methyl vinyl ether-D6
概要
説明
Methyl vinyl ether-D6 is a deuterated form of methyl vinyl ether, an organic compound with the chemical formula CD3OCD=CD2. This compound is a colorless gas and is the simplest enol ether. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: Methyl vinyl ether-D6 can be synthesized by the reaction of acetylene with deuterated methanol (CD3OD) in the presence of a base. The reaction typically proceeds as follows: [ \text{HC≡CH} + \text{CD3OD} \rightarrow \text{CD3OCD=CD2} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated methanol and acetylene under controlled conditions. The reaction is catalyzed by a base, and the product is purified through distillation to obtain the desired compound.
化学反応の分析
Types of Reactions: Methyl vinyl ether-D6 undergoes various chemical reactions, including:
Polymerization: The alkene portion of the molecule is prone to polymerization, leading to the formation of polyvinyl ethers. This reaction is typically initiated with Lewis acids such as boron trifluoride.
Cycloaddition Reactions: this compound participates in [4+2] cycloaddition reactions. For example, its reaction with acrolein is the first step in the commercial synthesis of glutaraldehyde.
Deprotonation: The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen, allowing the synthesis of various acyl derivatives of silicon, germanium, and tin.
Common Reagents and Conditions:
Polymerization: Initiated with Lewis acids like boron trifluoride.
Cycloaddition: Typically involves dienes such as acrolein.
Deprotonation: Requires strong bases for the deprotonation step.
Major Products:
Polyvinyl Ethers: Formed through polymerization.
Glutaraldehyde: Produced via cycloaddition with acrolein.
Acyl Derivatives: Various acyl derivatives of silicon, germanium, and tin.
科学的研究の応用
Methyl vinyl ether-D6 is widely used in scientific research due to its unique properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterated form is particularly useful in NMR spectroscopy as it provides clearer signals by reducing background noise from hydrogen atoms.
Polymer Chemistry: Used as a monomer in the synthesis of polyvinyl ethers, which have applications in coatings, adhesives, and other materials.
Organic Synthesis: Serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl vinyl ether-D6 involves its reactivity with various reagents:
Polymerization: The alkene group reacts with Lewis acids to form polyvinyl ethers.
Cycloaddition: The alkene group undergoes cycloaddition with dienes to form cyclic compounds.
Deprotonation: The vinyl carbon adjacent to the oxygen can be deprotonated, allowing the formation of acyl derivatives.
類似化合物との比較
Methyl vinyl ether-D6 can be compared with other similar compounds such as:
Ethyl Vinyl Ether: A liquid at room temperature, used as a synthetic building block.
Vinyl Acetate: Used in the production of polyvinyl acetate, a key ingredient in adhesives.
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC), a widely used plastic.
Uniqueness: this compound is unique due to its deuterated form, which makes it particularly valuable in NMR spectroscopy. Its reactivity and applications in polymer chemistry and organic synthesis further distinguish it from other vinyl ethers.
特性
IUPAC Name |
1,1,2-trideuterio-2-(trideuteriomethoxy)ethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3/i1D2,2D3,3D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRBAMWJDBPFIM-QNYGJALNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])OC([2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















